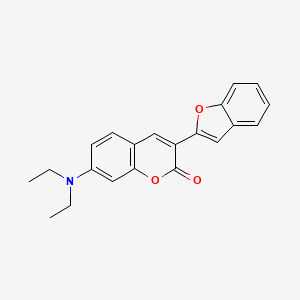
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. For instance, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . These methods provide good yields and are widely used in laboratory settings.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes. For example, palladium nanoparticles can catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions . This method is advantageous due to its recyclability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties.
Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents for cyclization, ruthenium catalysts for isomerization, and palladium nanoparticles for cross-coupling reactions . The conditions typically involve ambient temperatures and specific solvents like acetonitrile.
Major Products: The major products formed from these reactions are often benzofuran derivatives with different substituents, which can exhibit unique biological activities and chemical properties .
Scientific Research Applications
3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make them potential candidates for drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(1-Benzofuran-2-yl)-7-(diethylamino)-2H-1-benzopyran-2-one include other benzofuran derivatives such as 2-arylbenzofurans and 2-alkyl/benzyl benzofurans .
Uniqueness: What sets this compound apart is its unique combination of the benzofuran and benzopyran structures, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57119-51-4 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C21H19NO3/c1-3-22(4-2)16-10-9-15-11-17(21(23)25-19(15)13-16)20-12-14-7-5-6-8-18(14)24-20/h5-13H,3-4H2,1-2H3 |
InChI Key |
YZZKOCVHPSBQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















